S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜

描述

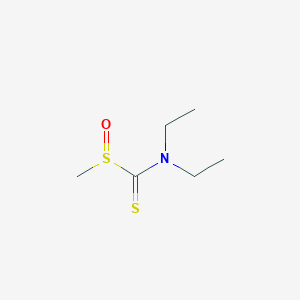

“Methyl-N,N-diethylthiocarbamate” is a compound used in the production of pharmaceutical ingredients . It is a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide, which is an oxygenated metabolite of Disulfiram (Antabuse) that is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase .

Synthesis Analysis

Dithiocarbamates, the class of compounds to which Methyl-N,N-diethylthiocarbamate belongs, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .Molecular Structure Analysis

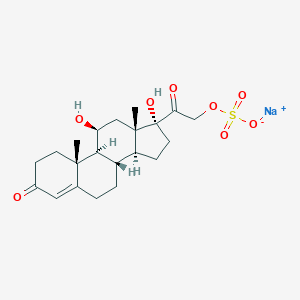

The molecular formula of Methyl-N,N-diethylthiocarbamate is CHNOS . Its average mass is 179.303 Da and its monoisotopic mass is 179.043854 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl-N,N-diethylthiocarbamate include a density of 1.2±0.1 g/cm3, boiling point of 265.8±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 50.4±3.0 kJ/mol .科学研究应用

肿瘤学:靶向癌症干细胞

S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜: 正在被研究其在癌症治疗中的潜力,特别是针对癌症干细胞 (CSCs)。CSCs 以其对标准癌症疗法的抵抗力和在复发和转移中的作用而闻名。该化合物抑制醛脱氢酶 (ALDH) 活性的能力,ALDH 是 CSCs 的标志物,已被研究。 然而,它不会损害癌细胞的活力,表明其抗癌活性不涉及 ALDH 抑制 .

神经保护:中风治疗

该化合物已被证明有望成为一种新的中风治疗方法。它作为谷氨酸受体的部分拮抗剂,在中风期间可有效减少神经元的兴奋性毒性损伤。 研究表明它对缺氧/复氧条件下的原代皮质神经元培养物具有神经保护作用,并具有减少脑梗死面积的潜力,表明它在中风管理中起着重要作用 .

药代动力学:肾微粒体中的代谢

S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜在人肾微粒体中被黄素单加氧酶代谢已被研究。 了解代谢途径以及不同酶(如 CYP450 同工酶和黄素单加氧酶)的作用对于评估该化合物的药代动力学和潜在治疗应用至关重要 .

酒精滥用治疗:双硫仑代谢物

作为酒精阻断剂双硫仑的代谢物,S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜与酒精滥用治疗相关。 它从 MeDDC 砜转化为亚砜形式是代谢过程中的关键一步,有助于双硫仑在阻止酒精消费方面的功效 .

蛋白质组学:对蛋白质聚集的影响

研究表明,该化合物的代谢物与铜结合会导致 NPL4 的聚集,NPL4 是 p97/VCP 分离酶的一个亚基。 该过程与对 BRCA1 和 BRCA2 缺陷细胞的细胞毒性有关,为蛋白质组学效应和肿瘤学中潜在治疗应用提供了见解 .

内质网应激:凋亡途径的调节

该化合物已被证明会影响参与凋亡和内质网 (ER) 应激的蛋白质的表达。 通过调节促凋亡和抗凋亡蛋白以及热休克蛋白的水平,S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜可能在 ER 应激和凋亡起关键作用的疾病中提供治疗益处 .

神经递质释放:对多巴胺的影响

在与中风治疗相关的研究中,观察到该化合物增加了高钾诱导的纹状体多巴胺释放。 这表明在S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜存在的情况下,更多神经元在缺血条件下存活,突出了其对神经递质释放和神经元存活的潜在影响 .

抗神经胶质化:防止神经胶质瘢痕形成

此外,S-甲基-N,N-二乙基二硫代氨基甲酸酯亚砜与防止神经胶质化有关,神经胶质化是在 CNS 损伤后导致神经胶质瘢痕形成的过程。 通过抑制神经胶质化,该化合物可能有助于改善恢复并减少神经系统疾病的长期损伤 .

作用机制

- Its primary targets are glutamate receptors, specifically N-methyl-d-aspartate (NMDA) receptors. By attenuating receptor activity, DETC-MeSO aims to protect neurons from excitotoxic damage .

- The reduction in NMDA receptor activity leads to decreased calcium influx, ultimately protecting neurons from excitotoxic damage .

- Increased expression of anti-apoptotic proteins and decreased pro-apoptotic proteins contribute to its neuroprotective effects .

- Several isoforms of cytochrome P450 (CYP450) and flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

未来方向

生化分析

Biochemical Properties

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes . It does not impair cancer cell viability .

Cellular Effects

It has been suggested that it does not directly inhibit ALDH activity in diverse human cell types .

Molecular Mechanism

The molecular mechanism of S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is complex. It is known to inhibit ALDH activity, but it does not impair cancer cell viability . This suggests that its anti-cancer activity does not involve ALDH inhibition .

Metabolic Pathways

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is involved in the inhibition of the ALDH enzyme, which plays a key role in the metabolism of aldehydes

属性

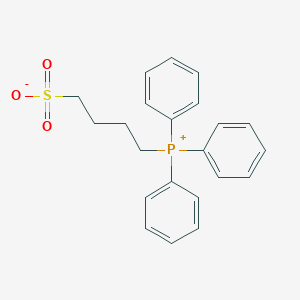

IUPAC Name |

N,N-diethyl-1-methylsulfinylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRMNXBTDRJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436631 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145195-14-8 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)

![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)